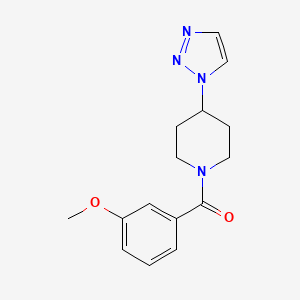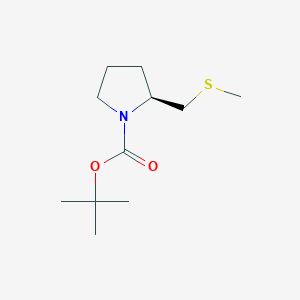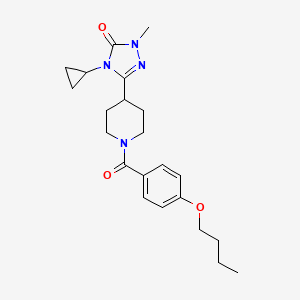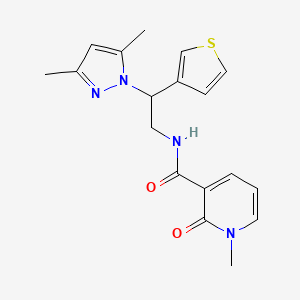
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine, also known as MDBP, is a psychoactive drug that belongs to the amphetamine family. It is a designer drug that has been synthesized in recent years and has gained popularity in the recreational drug market. However, Instead, it will focus on the scientific research applications of MDBP.
Mécanisme D'action
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine acts as a monoamine transporter releasing agent, which means that it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from their respective transporters. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission and subsequent effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased sociability, and decreased appetite. However, these effects are not fully understood, and more research is needed to understand the long-term effects of this compound on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can be used in lab experiments to study its effects on the central nervous system. It can also be used to study the effects of monoamine transporter releasing agents on neurotransmitter release and uptake. However, the use of this compound in lab experiments is limited due to its potential for abuse and lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine. One area of interest is its potential use in treating ADHD and other cognitive disorders. Another area of interest is its potential as a research tool for studying the central nervous system and the effects of monoamine transporter releasing agents. Additionally, more research is needed to understand the long-term effects of this compound on the human body and its potential for abuse.
Méthodes De Synthèse
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can be synthesized using a few different methods. One such method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with thionyl chloride to form 2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride. This compound can then be reacted with 2-amino-2-methyl-1-propanol to form this compound.
Applications De Recherche Scientifique
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine has been studied for its potential use in treating certain medical conditions. One such condition is attention deficit hyperactivity disorder (ADHD). A study conducted on rats found that this compound can increase the release of dopamine and norepinephrine in the prefrontal cortex, which can improve cognitive function and attention in ADHD patients.
Propriétés
IUPAC Name |
(2S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTMHEKKYDI-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CC(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)
![9-(furan-2-ylmethyl)-3-heptyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952175.png)



![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2952189.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)



